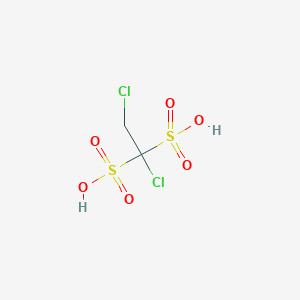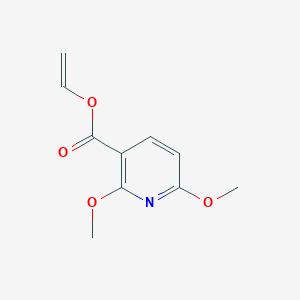![molecular formula C15H19N B14244727 8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 185099-65-4](/img/structure/B14244727.png)
8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-3-(2-methylphenyl)-8-azabicyclo[321]oct-2-ene is a bicyclic compound that features a unique azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves the intramolecular cyclization of appropriate precursors. One common method involves the reaction of 1,2,3,6-tetrahydropyridines with trifluoromethanesulfonic acid, leading to the formation of the desired bicyclic structure . The reaction is carried out at room temperature for 24 hours, monitored by thin-layer chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, making it a compound of interest in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
8-Methyl-3-(2-methylphenyl)-8-azabicyclo[321]oct-2-ene is unique due to its specific substitution pattern and the presence of the azabicyclo structure
Properties
CAS No. |
185099-65-4 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
8-methyl-3-(2-methylphenyl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C15H19N/c1-11-5-3-4-6-15(11)12-9-13-7-8-14(10-12)16(13)2/h3-6,9,13-14H,7-8,10H2,1-2H3 |
InChI Key |
JLYWUZIKGCYHSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3CCC(C2)N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



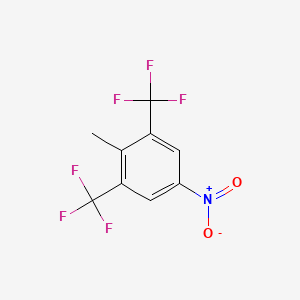
![Carbamic acid, [bis(chloromethyl)phosphinyl]-, ethyl ester](/img/structure/B14244652.png)


![N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide](/img/structure/B14244681.png)

![({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene](/img/structure/B14244693.png)
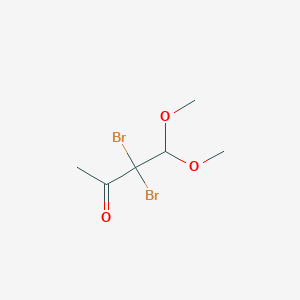
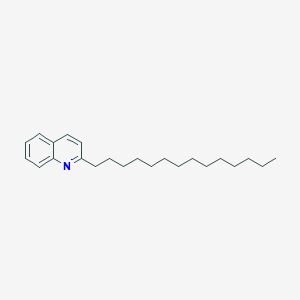
![N-{4-[4-(3-Chlorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14244722.png)
![Bis[2-(2-ethoxyethoxy)ethyl] decanedioate](/img/structure/B14244725.png)
